5beta-Dihydrocortisol 21-Acetate

Description

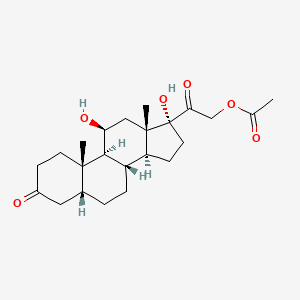

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-[(5R,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-18,20,26,28H,4-12H2,1-3H3/t14-,16+,17+,18+,20-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCPGWRDUCWIIR-PMBJRREOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747643 | |

| Record name | [2-[(5R,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64313-94-6 | |

| Record name | [2-[(5R,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Transformations of 5β Dihydrocortisol 21 Acetate

Enzymology of 5β-Reduction in Cortisol Metabolism

The initial and rate-limiting step in the formation of 5β-dihydrocortisol is the reduction of the double bond between carbons 4 and 5 (Δ4) in the A-ring of cortisol. This reaction is catalyzed by the enzyme steroid 5β-reductase.

The Role of Aldo-Keto Reductase 1D1 (AKR1D1) in 5β-Steroidogenesis

In humans, the enzyme responsible for 5β-reduction of steroids is aldo-keto reductase 1D1 (AKR1D1). mdpi.comnih.gov This enzyme belongs to the aldo-keto reductase superfamily and is predominantly expressed in the liver. nih.govaging-us.com AKR1D1 plays a crucial role in the clearance of steroid hormones by converting them into their 5β-dihydro forms. mdpi.comaging-us.com This modification is also a critical step in the biosynthesis of bile acids from cholesterol. bohrium.commedlineplus.gov

AKR1D1 utilizes NADPH as a cofactor to catalyze the irreversible reduction of the C4-C5 double bond in a variety of Δ4-3-ketosteroids, including glucocorticoids like cortisol, androgens, and progestins. nih.govbiorxiv.org The functional protein in human steroidogenic tissues is primarily the splice variant AKR1D1-002. biorxiv.orgnih.gov While other splice variants exist, they show limited or no activity towards natural corticosteroids like cortisol. biorxiv.orgnih.gov The catalytic efficiency of AKR1D1 for cortisol is significantly higher than for some synthetic corticosteroids, highlighting its importance in endogenous glucocorticoid metabolism. nih.gov

Regiospecificity and Stereospecificity of 5β-Reductase Activity

The reduction of the Δ4 double bond by AKR1D1 is both regiospecific and stereospecific.

Regiospecificity refers to the enzyme's ability to catalyze a reaction at a specific site within the substrate molecule. AKR1D1 specifically targets the C4-C5 double bond of the A-ring in Δ4-3-ketosteroids. nih.govbohrium.com

Stereospecificity describes the enzyme's ability to distinguish between stereoisomers and to produce a product with a specific three-dimensional orientation. The reduction catalyzed by AKR1D1 is stereospecific, resulting in the addition of a hydrogen atom to the β-face of the steroid nucleus at position C5. nih.govnih.gov This creates a cis-ring junction between the A and B rings of the steroid, which is a defining feature of 5β-reduced steroids. mdpi.com This cis configuration results in a significant conformational change, introducing a 90-degree bend in the otherwise planar steroid structure. mdpi.comnih.gov

This highly specific enzymatic reaction ensures the production of 5β-dihydrocortisol from cortisol.

Enzymatic Acetylation at the C-21 Position of Corticosteroids

The second step in the formation of 5β-Dihydrocortisol 21-Acetate is the acetylation of the hydroxyl group at the C-21 position. This reaction is catalyzed by a class of enzymes known as acetyltransferases.

Mechanisms and Biological Relevance of Steroid Acetyltransferases

Steroid acetyltransferases catalyze the transfer of an acetyl group, typically from acetyl-CoA, to a hydroxyl group on the steroid molecule. researchgate.net This process, known as O-acetylation, can alter the biological properties of the steroid, such as its lipophilicity and metabolic stability. conicet.gov.ar

While histone acetyltransferases (HATs) are well-known for their role in modifying histones to regulate gene expression, other acetyltransferases act directly on steroid molecules. nih.govreviewofophthalmology.com For instance, certain bacterial enzymes, like chloramphenicol (B1208) acetyltransferase (CAT), have been shown to effectively acetylate the C-21 hydroxyl group of glucocorticoids. nih.gov In yeast, the acetyltransferase Atf2 is involved in the acetylation of the steroid precursor pregnenolone. embopress.org The biological relevance of such acetylation can include detoxification and facilitating the export of steroids from the cell. embopress.org

Precursors and Substrate Specificity for 21-Acetylation

The primary precursor for the acetylation reaction is a steroid with an available hydroxyl group at the C-21 position. In the context of the formation of 5β-Dihydrocortisol 21-Acetate, the direct precursor is 5β-dihydrocortisol.

The substrate specificity of acetyltransferases for the C-21 position of corticosteroids can vary. Some enzymes exhibit high regioselectivity, exclusively targeting the C-21 hydroxyl group. conicet.gov.ar For example, lipase-catalyzed acylation of hydrocortisone (B1673445) has been shown to occur regioselectively at the C-21 position. conicet.gov.ar Similarly, studies with the bacterium Clostridium sporogenes have identified an enzyme that selectively acetylates the 21-hydroxyl function of certain corticosteroids. nih.gov This specificity is crucial for the targeted modification of the steroid molecule.

Proposed Pathways for the Formation of 5β-Dihydrocortisol 21-Acetate

Based on the enzymatic activities described above, the formation of 5β-Dihydrocortisol 21-Acetate from cortisol is proposed to occur via a two-step pathway:

5β-Reduction of Cortisol: The initial step involves the conversion of cortisol to 5β-dihydrocortisol. This reaction is catalyzed by the liver enzyme Aldo-Keto Reductase 1D1 (AKR1D1), which specifically reduces the C4-C5 double bond of the steroid A-ring. mdpi.comsigmaaldrich.com

C-21 Acetylation of 5β-Dihydrocortisol: The newly formed 5β-dihydrocortisol then serves as a substrate for a steroid acetyltransferase. This enzyme transfers an acetyl group to the C-21 hydroxyl group, resulting in the final product, 5β-Dihydrocortisol 21-Acetate.

The following table summarizes the key enzymes and their roles in this proposed pathway.

| Step | Reaction | Substrate | Product | Key Enzyme |

| 1 | 5β-Reduction | Cortisol | 5β-Dihydrocortisol | Aldo-Keto Reductase 1D1 (AKR1D1) |

| 2 | C-21 Acetylation | 5β-Dihydrocortisol | 5β-Dihydrocortisol 21-Acetate | Steroid Acetyltransferase |

This pathway highlights the sequential action of specific enzymes to modify the structure and potential activity of the parent glucocorticoid, cortisol.

Reduction of Cortisol 21-Acetate to 5β-Dihydrocortisol 21-Acetate

The conversion of a Δ4-3-ketosteroid to its 5β-reduced metabolite is a critical step in steroid hormone inactivation and bile acid synthesis. This reaction is catalyzed by the enzyme steroid 5β-reductase, also known as aldo-keto reductase 1D1 (AKR1D1). nih.govmdpi.com

Enzyme and Reaction: Human steroid 5β-reductase (AKR1D1) facilitates the stereospecific, NADPH-dependent reduction of the C4-C5 double bond of Δ4-ketosteroids, resulting in a product with a cis-fused A/B ring junction. nih.govnih.gov This enzyme is predominantly expressed in the liver and is responsible for producing C19, C21, and C27 5β-dihydrosteroids. mdpi.comresearchgate.net

Substrate Specificity and Research Findings: AKR1D1 exhibits a broad substrate specificity, proficiently reducing a range of C18, C19, C21, and C27 Δ4-ketosteroids at physiological pH. nih.govnih.gov Its known substrates include progesterone, androstenedione, testosterone, aldosterone, corticosterone, and cortisol. sigmaaldrich.com The conversion of cortisol to 5β-dihydrocortisol by AKR1D1 is a recognized metabolic pathway that decreases the active glucocorticoid pool. mdpi.com

While direct enzymatic studies on Cortisol 21-Acetate as a substrate for AKR1D1 are not prominently featured in the literature, the enzyme's known tolerance for various C21 steroids suggests that the reduction is plausible. The enzyme's primary requirement is the Δ4-3-keto structure for its catalytic action. Research has shown that for C18 to C21 steroids, substrate inhibition can occur if the side-chain at C17 is unsubstituted, which may be a consideration for the bulkier 21-acetate group. nih.govnih.gov However, given that AKR1D1 reduces cortisone (B1669442) (which has a ketone at C11 instead of a hydroxyl group like cortisol) and corticosterone, variations in the steroid's side chain and other positions are tolerated. mdpi.comnih.gov Therefore, it is highly probable that AKR1D1 can catalyze the reduction of Cortisol 21-Acetate to 5β-Dihydrocortisol 21-Acetate.

| Substrate | Km (μM) | kcat (min-1) | kcat/Km (min-1μM-1) |

|---|---|---|---|

| Cortisol | 15.8 ± 3.4 | 1.5 ± 0.2 | 0.09 |

| Cortisone | 47.8 ± 5.2 | 11.7 ± 0.6 | 0.24 |

| Corticosterone | 2.3 ± 0.3 | 2.0 ± 0.1 | 0.87 |

Acetylation of 5β-Dihydrocortisol to 5β-Dihydrocortisol 21-Acetate

The second potential biosynthetic route involves the direct acetylation of the 21-hydroxyl group of 5β-Dihydrocortisol. This reaction would be catalyzed by an acetyltransferase enzyme.

Enzymatic Acetylation of Steroids: Enzymatic acylation is a key method for modifying the biological activity of steroid drugs. rsc.org Achieving regioselectivity through chemical methods can be challenging due to the presence of multiple hydroxyl groups on the steroid scaffold. rsc.org However, biocatalysts like lipases and specific acetyltransferases offer a highly selective alternative. rsc.orgconicet.gov.arresearchgate.net

Research Findings: Studies on the enzymatic acetylation of hydrocortisone (cortisol), a compound structurally analogous to 5β-dihydrocortisol, have demonstrated high regioselectivity for the C21-hydroxyl group. The primary hydroxyl group at C21 is sterically more accessible and chemically more reactive than the tertiary hydroxyl at C17 and the secondary hydroxyl at C11.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be particularly effective. In one study, the treatment of hydrocortisone with ethyl acetate (B1210297) as both the solvent and acylating agent, catalyzed by CALB, resulted in a 92% yield of hydrocortisone 21-acetate. conicet.gov.ar This high yield and regioselectivity suggest that CALB could similarly catalyze the acetylation of the C21-hydroxyl group of 5β-Dihydrocortisol.

Furthermore, a bacterial enzyme, chloramphenicol acetyltransferase I (CATI), has been identified as a steroid acetyltransferase capable of selectively acetylating the C21-OH group in several steroids. researchgate.net This highlights that specific acetyltransferases exist that can perform this transformation efficiently. Given these findings, it is highly likely that 5β-Dihydrocortisol can be enzymatically converted to 5β-Dihydrocortisol 21-Acetate in the presence of a suitable acetyltransferase and an acetyl donor.

| Enzyme | Acylating Agent/Solvent | Product | Yield (%) |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Ethyl Acetate | Hydrocortisone 21-Acetate | 92 |

Advanced Analytical Methodologies for the Characterization of 5β Dihydrocortisol 21 Acetate in Research

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone of steroid metabolite analysis, providing the necessary separation power to resolve complex mixtures. When coupled with sensitive detectors, these techniques allow for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies for Steroid Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of steroid hormones and their metabolites due to its versatility and high resolution. For compounds like 5β-Dihydrocortisol 21-Acetate, reversed-phase HPLC is typically employed.

Research Findings: Method development for the simultaneous quantification of multiple corticosteroids, including hydrocortisone (B1673445) 21-acetate, has been successfully achieved using HPLC coupled with a Diode-Array Detector (DAD). researchgate.netnih.gov These methods often utilize a C18 column and a gradient elution mobile phase, which allows for the effective separation of structurally similar analytes within a single run. researchgate.netnih.gov For instance, a mobile phase consisting of an acetonitrile (B52724) and water mixture, with adjustments in composition over the course of the analysis, can effectively resolve various steroids. researchgate.net The detection wavelength is typically set in the UV range, often around 254 nm, where many steroids exhibit absorbance. researchgate.net

Validation of these HPLC methods is critical and is performed according to international guidelines, assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.net Studies have demonstrated excellent linearity for steroid analysis, with correlation coefficients (R²) often exceeding 0.999 over a wide concentration range. researchgate.net The sensitivity of modern HPLC-DAD systems allows for LODs in the microgram-per-milliliter (µg/mL) to nanogram-per-milliliter (ng/mL) range, which is suitable for many research applications. researchgate.netnih.gov

| Parameter | Typical Value/Range | Source(s) |

| Column Type | Reversed-Phase C18 | nih.gov |

| Mobile Phase | Acetonitrile/Water Gradient | researchgate.net |

| Detection | Diode-Array Detector (DAD) | researchgate.netnih.gov |

| Wavelength | ~254 nm | researchgate.net |

| Linearity (R²) | > 0.999 | researchgate.net |

| LOD | 0.08 - 0.25 µg/mL | researchgate.net |

| LOQ | 1.55 - 2.06 µg/mL | researchgate.net |

| Precision (RSD) | < 2% | researchgate.net |

| Accuracy (Recovery) | 96.9% - 103.7% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling and Identification of Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-established technique for comprehensive steroid profiling in biological fluids like urine. nih.govendocrine-abstracts.org It offers excellent chromatographic separation and definitive identification based on mass spectra. tohoku.ac.jp However, due to the low volatility of steroids, a crucial multi-step sample preparation is required, which involves enzymatic hydrolysis of conjugates (glucuronides and sulfates), extraction, and chemical derivatization to increase volatility and thermal stability. nih.govendocrine-abstracts.org

Research Findings: The derivatization process typically involves a two-step reaction: first, the formation of methyloxime derivatives to protect ketone groups, followed by silylation (e.g., using trimethylsilylimidazole) to convert hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. endocrine-abstracts.orgresearchgate.net The resulting derivatized steroids are then amenable to separation on a capillary GC column and detection by MS. The mass spectrometer provides a unique fragmentation pattern for each metabolite, acting as a "fingerprint" for identification. endocrine-abstracts.org

GC-MS methods have been developed to simultaneously measure up to 40 different steroid metabolites in a single analysis. nih.gov This comprehensive profiling is invaluable in research for studying alterations in steroidogenesis, such as in adrenal diseases. nih.govendocrine-abstracts.org For example, the analysis can reveal the relative abundance of 5α- versus 5β-reduced metabolites, providing insights into the activity of enzymes like steroid 5β-reductase. nih.gov The validation of these methods demonstrates high repeatability and reproducibility, with coefficients of variation (CV) typically below 15%. endocrine-abstracts.org

| Step/Parameter | Description | Source(s) |

| Sample Preparation | Enzymatic hydrolysis (glucuronidase/sulfatase), liquid-liquid extraction. | endocrine-abstracts.org |

| Derivatization | Two-step process: Methoxyamination followed by Trimethylsilylation. | endocrine-abstracts.org |

| Separation | Gas Chromatography (Capillary Column). | tohoku.ac.jp |

| Detection | Mass Spectrometry (Full Scan or Selected Ion Monitoring). | endocrine-abstracts.org |

| Application | Comprehensive urinary steroid metabolite profiling. | nih.govnih.gov |

| Reproducibility (CV) | 3.2% to 13.6% | endocrine-abstracts.org |

Thin-Layer Chromatography (TLC) for Steroid Metabolite Separation

Thin-Layer Chromatography (TLC) is a classic, cost-effective, and versatile technique for the separation of steroids. bioline.org.br It remains a valuable tool for qualitative analysis, purification, and preliminary screening in research settings due to its ability to analyze multiple samples simultaneously. bioline.org.brbioline.org.br

Research Findings: For the separation of cortisol and its metabolites, silica (B1680970) gel plates (e.g., silica gel 60 F254) are commonly used as the stationary phase. bioline.org.brnih.gov The choice of mobile phase is critical for achieving separation. A variety of solvent systems have been reported, such as chloroform/methanol or acetone/toluene mixtures, with the specific ratio adjusted to optimize the resolution of the target compounds. bioline.org.brnih.gov

After development, the separated steroids on the TLC plate can be visualized using several methods. A common approach is viewing the plate under UV light (at 254 nm) if the compounds are UV-active or if a fluorescent indicator is incorporated into the silica gel. Alternatively, specific spray reagents can be used to produce colored or fluorescent spots. For quantification, the spots can be scraped from the plate, the steroid eluted, and then measured by another technique, or the plate can be scanned using a densitometer to measure the intensity of the spots directly. researchgate.netnih.gov TLC has been successfully used in metabolic studies to isolate products like tetrahydrocortisol (B1682764) from incubation mixtures. nih.gov

| Parameter | Description/Example | Source(s) |

| Stationary Phase | Silica gel 60 F254 plates | bioline.org.brnih.gov |

| Mobile Phase | Chloroform/Methanol (9:1, v/v); Acetone/Toluene (1:1) | bioline.org.br |

| Detection | UV light (254 nm), fluorescence derivatization (e.g., with isonicotinic acid hydrazide), densitometry. | researchgate.netbioline.org.brnih.gov |

| Application | Qualitative analysis, purification, screening of biological samples (urine, plasma). | bioline.org.brbioline.org.br |

Development and Application of Immunological Assays for 5β-Steroid Metabolites in Research Contexts

Immunological assays, such as radioimmunoassays (RIA) and enzyme-linked immunosorbent assays (ELISA), offer high sensitivity and throughput for the quantification of specific steroids. However, their application to steroid metabolites like 5β-dihydrocortisol can be challenging due to the need for highly specific antibodies.

Research Findings: The development of an immunoassay begins with the synthesis of an immunogen. This involves chemically coupling the steroid hapten (a small molecule like 5β-dihydrocortisol that is not immunogenic on its own) to a large carrier protein, such as bovine serum albumin (BSA). acs.org This conjugate is then used to immunize animals to produce antibodies. The specificity of the resulting antibodies is crucial. Cross-reactivity with other structurally related steroids (e.g., cortisol, 5α-dihydrocortisol) is a major concern that can lead to inaccurate measurements. acs.org

While immunoassays for major hormones like cortisol are common, assays specifically for 5β-metabolites are less frequently available commercially and are often developed in specialized research laboratories. researchgate.net A more advanced approach involves the use of microarray technology, where multiple antibodies against different steroids are immobilized on a chip. acs.org This allows for the parallel detection of several analytes in a single sample, combining the specificity of immunoassays with a profiling capability. acs.org Such systems have been developed for anabolic steroids and demonstrate the potential for creating similar platforms for corticosteroid metabolite profiling. acs.org

Isotopic Labeling Strategies for Tracing Metabolic Pathways of 5β-Dihydrocortisol 21-Acetate

Isotopic labeling is an indispensable tool in metabolic research. By introducing atoms with a heavier, stable isotope (e.g., Deuterium ²H, Carbon-¹³C) into a precursor molecule, researchers can trace its journey through metabolic pathways and identify its downstream products. nih.gov

Research Findings: Stable isotope-labeled steroids serve two primary purposes in research. Firstly, they are the gold standard for use as internal standards in quantitative mass spectrometry-based assays (e.g., LC-MS, GC-MS). sigmaaldrich.com Because a labeled internal standard has nearly identical physicochemical properties to the unlabeled analyte, it can effectively correct for variations in sample preparation, extraction efficiency, and instrument response, leading to highly accurate quantification. nih.govsigmaaldrich.com

Secondly, administering a labeled precursor, such as ¹³C-cortisol, allows for the tracing of its metabolism. mssm.edu As the labeled precursor is converted into various metabolites, including 5β-dihydrocortisol and its conjugates, these metabolites will also carry the isotopic label. Analysis by mass spectrometry can then distinguish these labeled metabolites from the endogenous, unlabeled pool. This strategy is powerful for elucidating metabolic pathways, determining rates of conversion, and studying the effects of various factors on steroid metabolism. nih.govmssm.edu Researchers must be aware of potential isotope effects, where the heavier isotope can slightly alter the rate of an enzymatic reaction, which can be accounted for in experimental design. mssm.edu

Spectroscopic Approaches for Structural Confirmation and Elucidation of 5β-Dihydrocortisol 21-Acetate

While chromatography and mass spectrometry are excellent for separation and identification, other spectroscopic techniques are essential for the definitive structural confirmation of a steroid molecule, especially when a new or synthesized compound is being studied.

Research Findings: A combination of spectroscopic methods is often used to fully characterize a molecule like 5β-Dihydrocortisol 21-Acetate.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecule, which can be used to determine its elemental composition. researchgate.net Tandem MS (MS/MS) experiments involve fragmenting the molecule and analyzing the resulting pieces, providing structural clues and a characteristic fragmentation pattern. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for elucidating the complete three-dimensional structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space correlations (in 2D NMR experiments like NOESY), the precise connectivity of atoms and the stereochemistry of the steroid nucleus, including the A/B cis-ring junction characteristic of the 5β configuration, can be unequivocally determined.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in the molecule. For 5β-Dihydrocortisol 21-Acetate, characteristic absorption bands would be observed for hydroxyl (-OH) groups, ketone (C=O) groups at the C3 and C20 positions, and the ester (C=O and C-O) group of the 21-acetate side chain. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral nature of molecules and can be used to study the conformation of the steroid. It has been used to investigate changes in the secondary structure of proteins like human serum albumin upon binding to 5β-dihydrocortisol and its acetate (B1210297) derivative. nih.govresearchgate.net

In a study characterizing synthesized 5β-dihydrocortisol (Dhc) and 5β-dihydrocortisol acetate (DhcA), techniques including FT-IR and fluorescence spectroscopy were used to confirm the binding and structural changes upon interaction with human serum albumin. nih.govresearchgate.net

Academic Implications and Future Research Directions

Contribution of 5β-Dihydrocortisol 21-Acetate Research to Steroid Inactivation and Clearance Mechanisms

The transformation of hormonally active cortisol into its inactive metabolites is a crucial process for maintaining metabolic homeostasis. The formation of 5β-dihydrocortisol is a primary step in the irreversible inactivation and clearance of cortisol. oup.com This process, known as A-ring reduction, is catalyzed by the enzyme steroid 5β-reductase (AKR1D1), which is highly expressed in the liver. nih.govnih.govbirmingham.ac.uk This enzymatic reaction reduces the double bond between carbons 4 and 5 of the steroid's A-ring, creating a 5β-stereoisomer. mdpi.com This structural change, which creates a significant bend in the steroid molecule, renders the resulting 5β-dihydrocortisol inactive at the glucocorticoid receptor (GR). mdpi.com

The subsequent acetylation of 5β-dihydrocortisol at the 21-position to form 5β-Dihydrocortisol 21-Acetate is a further metabolic step. While specific research on the clearance of this acetate (B1210297) form is limited, acetylation is a known biochemical modification that can alter a compound's properties, such as its solubility and rate of metabolism. In other contexts, acetylation has been shown to influence the metabolic clearance of compounds. nih.govdhgpharma.com.vn The addition of the acetate group may facilitate subsequent conjugation reactions (e.g., glucuronidation or sulfation), which increase water solubility and promote excretion from the body. Therefore, the formation of 5β-Dihydrocortisol 21-Acetate is understood as part of a multi-step pathway that ensures the efficient deactivation and removal of cortisol, preventing glucocorticoid excess. nih.gov

Role of 5β-Dihydrocortisol 21-Acetate in Understanding Enzymatic Activities in Steroidogenesis

The metabolic pathway leading to 5β-Dihydrocortisol 21-Acetate highlights the function of specific enzyme families.

Aldo-Keto Reductases (AKRs) : The key enzyme in the formation of the 5β-dihydro backbone is steroid 5β-reductase, also known as AKR1D1. mdpi.com It is the primary enzyme responsible for the 5β-reduction of various steroid hormones, including cortisol, cortisone (B1669442), progesterone, and androgens. nih.gov Studying the levels of 5β-dihydrocortisol and its derivatives can thus provide a functional measure of AKR1D1 activity in vivo. birmingham.ac.uk Following the initial reduction by AKR1D1, other AKR family members, such as AKR1C1, AKR1C2, and AKR1C4, can further reduce the 3-keto group to produce tetrahydro metabolites, like tetrahydrocortisol (B1682764) (5β-THF). nih.govmdpi.com

Acetyltransferases : The addition of the acetate group to the 21-hydroxyl position of 5β-dihydrocortisol is catalyzed by an acetyltransferase enzyme. While the specific enzyme responsible for this reaction in cortisol metabolism is not extensively characterized, the study of such acetylated metabolites could help elucidate the substrate specificity and regulatory mechanisms of these enzymes in steroid biochemistry.

The analysis of metabolites like 5β-Dihydrocortisol 21-Acetate in biological samples helps researchers understand the tissue-specific expression and activity of these enzymes, offering a window into the peripheral metabolism of steroids. oup.com

Key Enzymes in 5β-Dihydrocortisol Metabolism

| Enzyme Family | Specific Enzyme | Function | Implication for 5β-Dihydrocortisol 21-Acetate |

| Aldo-Keto Reductase | AKR1D1 (Steroid 5β-reductase) | Reduces the C4-C5 double bond of cortisol to form 5β-dihydrocortisol. mdpi.com | Catalyzes the foundational step in the formation of the metabolite. |

| Aldo-Keto Reductase | AKR1C1, AKR1C2, AKR1C4 | Reduce the 3-keto group of 5β-dihydrocortisol to form 3α,5β-tetrahydrocortisol. nih.gov | Compete for the 5β-dihydrocortisol substrate; their activity influences the pool available for acetylation. |

| Acetyltransferase | (Unspecified) | Transfers an acetyl group to the 21-hydroxyl position of 5β-dihydrocortisol. | Directly responsible for the final synthesis of 5β-Dihydrocortisol 21-Acetate. |

Theoretical Frameworks for Predicting Steroid Metabolite Biological Activity

Predicting the biological activity of a steroid metabolite is largely based on its three-dimensional structure, which determines its ability to bind to nuclear receptors. Quantitative Structure-Activity Relationship (QSAR) models are computational methods used for this purpose. nih.govresearchgate.net These models correlate a molecule's structural or physicochemical properties (descriptors) with its biological activity. scispace.comconicet.gov.ar

For steroid metabolites, key descriptors include:

Stereochemistry : The 5β-configuration of 5β-Dihydrocortisol 21-Acetate introduces a sharp angle between the A and B rings of the steroid nucleus. mdpi.com This contrasts with the relatively flat structure of active cortisol. This altered shape prevents effective binding to the ligand-binding pocket of the glucocorticoid receptor, explaining its lack of glucocorticoid activity. mdpi.com

Functional Groups : The presence and position of hydroxyl, keto, and acetate groups are critical. The 21-acetate group of the titular compound would be an important descriptor in any QSAR model, influencing properties like polarity and hydrogen bonding capacity.

By inputting these structural details into QSAR or other in silico models, such as molecular docking simulations, researchers can predict that metabolites like 5β-Dihydrocortisol 21-Acetate will have low affinity for the glucocorticoid receptor. researchgate.net These theoretical frameworks are invaluable for screening large numbers of metabolites and prioritizing which ones to study for potential, and perhaps unexpected, biological activities. mdpi.com

Emerging Research Avenues for 5β-Dihydrocortisol 21-Acetate in Steroid Biochemistry

While 5β-dihydrocortisol is generally considered an inactive clearance product, emerging research points to more complex roles for steroid metabolites, opening new avenues for investigation.

Gut Microbiome Interactions : The gut microbiota is increasingly recognized as a significant player in steroid metabolism. core.ac.uk Future research could investigate whether gut bacteria are capable of producing or modifying 5β-Dihydrocortisol 21-Acetate, potentially influencing the host's steroid profile and metabolic health.

Biomarker Potential : Urinary steroid profiling is a powerful tool for assessing endocrine function and disease. oup.com Developing sensitive assays, such as those using liquid chromatography-mass spectrometry (LC-MS/MS), to specifically quantify 5β-Dihydrocortisol 21-Acetate could provide a more nuanced biomarker of AKR1D1 activity or downstream metabolic pathways than measuring its precursor alone.

Novel Biological Activities : Although inactive at the glucocorticoid receptor, some "inactive" metabolites have been found to possess other biological functions. For instance, 5β-dihydrocortisol has been shown to potentiate the effects of other glucocorticoids in raising intraocular pressure in studies related to glaucoma. ebi.ac.uknih.gov Future studies could explore whether 5β-Dihydrocortisol 21-Acetate has any unique, non-genomic, or allosteric effects on steroid receptors or other cellular signaling pathways. This includes potential interactions with other nuclear receptors like the pregnane (B1235032) X receptor (PXR), which is known to be activated by various 5β-reduced steroids. mdpi.combioscientifica.com

These research directions underscore the potential for continued investigation into 5β-Dihydrocortisol 21-Acetate to yield new insights into the intricate network of steroid metabolism and its role in health and disease.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5β-Dihydrocortisol 21-Acetate, and how do they compare in yield and purity?

- Methodological Answer : The compound is synthesized via multi-step derivatization of steroid precursors. For example, deoxycholic acid serves as a starting material for dihydrocortisone 21-acetate synthesis, involving hydroxylation, oxidation, and acetylation steps . Yield optimization requires careful control of reaction conditions (e.g., temperature, catalyst ratios), while purity is assessed using HPLC with C18 columns and UV detection at 240 nm. Comparative studies suggest that enzymatic acetylation (using acetyltransferases) may reduce byproduct formation compared to chemical methods .

Q. How can researchers characterize the structural and physicochemical properties of 5β-Dihydrocortisol 21-Acetate?

- Methodological Answer : Key characterization techniques include:

- Mass Spectrometry (MS) : Confirm molecular weight (404.5 g/mol) and fragmentation patterns using high-resolution MS (HRMS) in positive ion mode .

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry (e.g., 5β-configuration) via H and C NMR, focusing on methyl group signals (e.g., δ 1.2–1.4 ppm for C18/C19 methyls) .

- HPLC-UV : Quantify purity using reverse-phase columns (e.g., Phenomenex Luna C18) with mobile phases like acetonitrile/water (65:35) and detection at 245 nm .

Q. What standardized protocols exist for preparing stock solutions of 5β-Dihydrocortisol 21-Acetate in cellular assays?

- Methodological Answer : Dissolve the compound in DMSO (10 mM stock) to ensure solubility, followed by dilution in cell culture media (final DMSO ≤0.1%). Steroid stability in solution is pH-dependent; use phosphate-buffered saline (PBS, pH 7.4) for short-term storage (4°C) and aliquot freezing (-20°C) for long-term stability . Validate concentrations via LC-MS/MS with deuterated internal standards (e.g., d4-hydrocortisone acetate) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve epimeric impurities in 5β-Dihydrocortisol 21-Acetate during HPLC analysis?

- Methodological Answer : Epimer separation (e.g., 5α vs. 5β diastereomers) requires chiral columns or optimized mobile phases. For instance, using a Chiralpak AD-H column with hexane/isopropanol (90:10) at 1.0 mL/min resolves epimers with a resolution factor >2.0. Column efficiency (NLT 5500 theoretical plates) must be validated per USP guidelines . Advanced studies should incorporate mass-directed fraction collection to isolate and characterize impurities via NMR .

Q. What experimental pitfalls arise when attempting hydrolysis of the 21-acetate group, and how can they be mitigated?

- Methodological Answer : Acidic or basic hydrolysis of the 21-acetate group often leads to degradation (e.g., ring-opening or oxidation). For example, alkaline conditions (NaOH/EtOH) degrade the steroid backbone, yielding non-specific byproducts . Alternative strategies include enzymatic hydrolysis (e.g., esterases) under mild pH (7.0–7.5) or protecting group strategies (e.g., silylation of hydroxyl groups) prior to hydrolysis attempts .

Q. How should researchers address contradictions in reported bioactivity data for 5β-Dihydrocortisol 21-Acetate?

- Methodological Answer : Discrepancies in glucocorticoid receptor (GR) binding affinity or anti-inflammatory potency may stem from:

- Assay Variability : Standardize cell lines (e.g., HEK293 GR-transfected) and ligand concentrations (1 nM–10 µM) across studies .

- Metabolic Interference : Use LC-MS/MS to quantify intact compound vs. metabolites in biological matrices .

- Epimer Contamination : Validate sample purity via chiral HPLC before bioactivity assays .

Q. What advanced chromatographic methods improve detection limits in trace analysis of 5β-Dihydrocortisol 21-Acetate?

- Methodological Answer : Couple ultra-high-performance liquid chromatography (UHPLC) with tandem MS (MS/MS) for sub-ng/mL sensitivity. Key parameters:

- Column : Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm).

- Ionization : Electrospray ionization (ESI) in positive mode.

- Transitions : Monitor m/z 405.2 → 345.1 (quantifier) and 405.2 → 327.1 (qualifier) .

- Internal Standard : Deuterated analogs (e.g., d5-5β-dihydrocortisol acetate) correct for ion suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.